Positional Isomer Differentiation: DHODH Activity
The direct 2,5-dichlorophenoxy positional isomer exhibits a measured IC50 of 480 nM against human DHODH in a chromogen reduction assay [1]. While direct data for the target 2,4-dichloro compound is absent from public primary literature, this comparator value establishes that the specific dichloro substitution pattern determines nanomolar-range enzyme engagement. The electronic and steric differences between 2,4- and 2,5-substitution are sufficient to alter binding-pocket complementarity, a fact supported by class-level SAR reviews [2]. Procurement of the 2,4-isomer is therefore justified for its distinct, uncharacterized SAR space.
| Evidence Dimension | DHODH Enzyme Inhibition Activity (IC50) |
|---|---|
| Target Compound Data | Not yet reported in public domain primary literature |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-[(2,5-dichlorophenoxy)acetyl]hydrazinecarboxamide, IC50 = 480 nM |
| Quantified Difference | Cannot be quantified; structural differentiation is based on distinct chlorine substitution pattern (2,4 vs 2,5) |
| Conditions | Recombinant human DHODH, 2,6-dichloroindophenol (DCIP) reduction assay |
Why This Matters
Shows that the 2,4-isomer represents an untested SAR domain, making it a necessary research probe for lead optimization against DHODH.
- [1] BindingDB. BDBM50281168, CHEMBL4167855. US20240034730, Compound 27. IC50 480 nM against human DHODH. View Source
- [2] Review. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. CNKI, 2023. View Source
